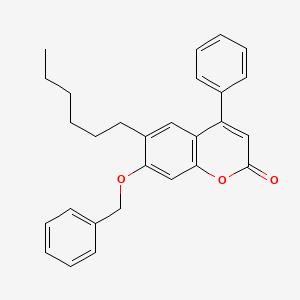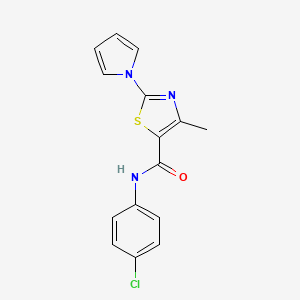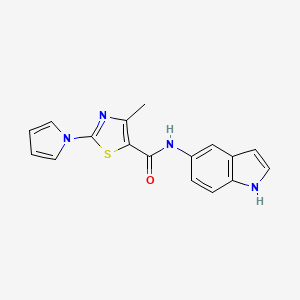![molecular formula C23H24O8 B11151438 Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester CAS No. 374711-49-6](/img/structure/B11151438.png)
Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and two acetic acid ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester typically involves the esterification of the corresponding xanthene derivative with isopropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:
Starting Materials: 9-oxo-9H-xanthene-1,3-diol and isopropyl alcohol.
Catalyst: Sulfuric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinone derivatives.
Reduction: Reduction of the ester groups can lead to the formation of the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing acetic acid, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-[(9-oxo-9H-thioxanthen-2-yl)oxy]-: This compound has a similar structure but contains a sulfur atom in the xanthene core.
Acetic acid, 2-[(9-oxo-9H-xanthene-2-yl)oxy]-: This compound differs in the position of the ester group on the xanthene core.
Uniqueness
The uniqueness of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester lies in its dual ester groups and the specific positioning on the xanthene core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
374711-49-6 |
|---|---|
Fórmula molecular |
C23H24O8 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[9-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)xanthen-3-yl]oxyacetate |
InChI |
InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-19(10-15)31-17-8-6-5-7-16(17)23(22)26/h5-10,13-14H,11-12H2,1-4H3 |
Clave InChI |
MBBSSDDWHLICDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)C)C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11151357.png)
![trans-4-({[(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151364.png)



![methyl N-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-beta-alaninate](/img/structure/B11151381.png)
![trans-N-(2-fluorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11151386.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11151397.png)
![propyl 4-[(3-{4-[(2-fluorobenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B11151403.png)

![7-[(2-chlorophenyl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11151417.png)
![methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate](/img/structure/B11151424.png)

![4-[(N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl)amino]butanoic acid](/img/structure/B11151440.png)
